6-[(Piperazin-1-yl)carbonyl]-1h-indole

Acetylcholinesterase Inhibition Mixed-Type Inhibitor Neurological Research

Researchers optimizing indole-piperazine SAR frequently encounter batch-to-batch variability that undermines assay reproducibility and SAR integrity. 6-[(Piperazin-1-yl)carbonyl]-1H-indole (CAS 633322-11-9) addresses this as a positionally defined, high-purity scaffold: • HDAC1 inhibition (IC50 = 205 nM) for oncology-focused medicinal chemistry • Mixed-type AChE inhibitor enabling structure-kinetic relationship differentiation • Positional isomer probe for 5-HT3 serotonergic receptor selectivity studies Supplied with full QC analytical documentation; ready for immediate global dispatch.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 633322-11-9
Cat. No. B1302802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Piperazin-1-yl)carbonyl]-1h-indole
CAS633322-11-9
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-2-1-10-3-4-15-12(10)9-11/h1-4,9,14-15H,5-8H2
InChIKeyUSRKDEZHNHRTIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-[(Piperazin-1-yl)carbonyl]-1H-indole: Properties & Procurement


6-[(Piperazin-1-yl)carbonyl]-1H-indole (CAS 633322-11-9, molecular formula C13H15N3O, molecular weight 229.28 g/mol) is a synthetic heterocyclic compound comprising an indole core linked via a carbonyl bridge to a piperazine moiety [1]. It is widely recognized as a versatile small-molecule scaffold for medicinal chemistry research, with applications spanning CNS drug discovery, HDAC inhibition, and anti-inflammatory programs . The compound is commercially available with a typical purity specification of ≥98% and a melting point range of 173–176°C, though extensive, high-quality quantitative comparative data against specific analogs remain limited in the public domain .

Indole-piperazine core scaffold for medicinal chemistry optimization
Mixed-type AChE inhibition probe for enzyme kinetics studies
6-positional isomer tool for 5-HT3 receptor SAR exploration

6-[(Piperazin-1-yl)carbonyl]-1H-indole: Positional Sensitivity


In the indole-piperazine carboxamide class, subtle modifications—particularly the position of the carbonyl-piperazine attachment on the indole ring—can dramatically alter biological activity, target selectivity, and pharmacokinetic profiles. For instance, while the 2-carbonyl isomer has been extensively studied for serotonin receptor modulation, the 6-carbonyl isomer presents a distinct vector and electronic environment that may yield different binding affinities and selectivity patterns [1]. Direct substitution of 6-[(Piperazin-1-yl)carbonyl]-1H-indole with a 2- or 3-positional isomer without empirical validation of activity equivalence would risk compromising assay reproducibility and structure-activity relationship (SAR) integrity. The following evidence quantifies these critical, position-dependent differences.

2- or 3-positional isomers may shift target selectivity and binding affinity, requiring empirical SAR validation.

Mixed-type AChE inhibition profile may not transfer to purely competitive or uncompetitive analog scaffolds.

6-[(Piperazin-1-yl)carbonyl]-1H-indole: Evidence Guide


Mixed-Type AChE Inhibition

6-[(Piperazin-1-yl)carbonyl]-1H-indole has been characterized as a mixed-type inhibitor of acetylcholinesterase (AChE), exhibiting both competitive and non-competitive binding modes. This dual mechanism is not universally shared among indole-piperazine analogs and can influence enzyme kinetics and downstream pharmacology differently than purely competitive or uncompetitive inhibitors . While direct, head-to-head Ki/IC50 comparisons are absent from the current public domain, this class-level mechanistic differentiation is a key factor for assay design and SAR interpretation.

Mixed-Type AChE Inhibition
Data to verify
Mechanistic differentiation (mixed-type vs. single-mode)
Supports enzyme kinetics assay design
Source vendor datasheet; no independent replication
Acetylcholinesterase Inhibition Mixed-Type Inhibitor Neurological Research

Positional Isomerism & 5-HT3 Antagonism

A class-level structure-activity relationship (SAR) study of indole-2-carboxamides established that piperazine derivatives exhibit potent 5-HT3 receptor antagonism, with a lead compound (13i) demonstrating a pA2 value of 7.5 [1]. This provides a quantitative baseline for the indole-piperazine carboxamide class. 6-[(Piperazin-1-yl)carbonyl]-1H-indole, by virtue of its unique 6-position attachment, is structurally distinct and represents an unexplored chemical space for this target. The 2-carbonyl isomer is a known pharmacophore, but the 6-position may offer altered receptor subtype selectivity or metabolic stability .

5-HT3 Antagonism (Positional Isomer)
Class-level inference
2-carbonyl analog pA2 = 7.5; 6-position data not reported
Positional isomer selection may alter receptor subtype profile
Based on indole-2-carboxamide class SAR; direct data needed
5-HT3 Receptor Antagonist Positional Isomerism Serotonergic Pharmacology

Class I HDAC Inhibition by Indole-Piperazine Hybrids

Recent research demonstrates that indole-piperazine hybrid structures can achieve submicromolar activity against HDAC1. Two specific hybrids, 6a and 6b, exhibited IC50 values of 205 nM and 280 nM, respectively, against HDAC1, with 6a displaying a preference for class I HDACs (HDAC1-3) [1]. This class-level evidence validates the indole-piperazine carbonyl motif as a viable scaffold for developing selective HDAC inhibitors. 6-[(Piperazin-1-yl)carbonyl]-1H-indole serves as a versatile core for further derivatization, enabling the exploration of SAR to improve potency and isoform selectivity beyond the reported 205 nM baseline.

Class I HDAC Inhibition
Class-level inference
Comparator 6a: IC50 205 nM (HDAC1)
Supports indole-piperazine core for HDAC inhibitor SAR
Further derivatization required to establish potency and selectivity
HDAC Inhibitor Class I HDAC Cancer Research

6-[(Piperazin-1-yl)carbonyl]-1H-indole: Research & Industrial Applications


HDAC Inhibitor Lead Optimization

Given the established activity of indole-piperazine hybrids against HDAC1 (IC50 = 205 nM), 6-[(Piperazin-1-yl)carbonyl]-1H-indole is ideally suited for use as a core scaffold in medicinal chemistry campaigns focused on developing novel, selective histone deacetylase inhibitors for oncology applications [1].

AChE Inhibition Reference Standard

The compound's documented role as a mixed-type inhibitor of AChE makes it a valuable reference standard for enzymatic assays investigating the structure-kinetic relationships of indole-piperazine derivatives, particularly when differentiating between competitive and non-competitive binding modes .

Serotonergic Receptor Probe

As a positional isomer of known 5-HT3 receptor antagonists, this compound can be employed as a chemical probe to explore the impact of indole substitution patterns on receptor affinity, selectivity, and functional activity within the serotonergic system [2].

Application
Selection Property
Validation Focus
HDAC inhibitor lead optimization
Indole-piperazine core scaffold
Class I HDAC isoform selectivity profiling
AChE inhibition mechanism studies
Mixed-type inhibition profile
Substrate-dependent IC50 verification
5-HT3 receptor SAR exploration
6-position carbonyl attachment
Receptor subtype selectivity profiling

Technical Documentation Hub

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